

Technical Support Center: PF-05175157

Preclinical Studies

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Compound of Interest

Compound Name: PF-05175157

Cat. No.: B609954

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This technical support center provides troubleshooting guidance and frequently asked questions regarding the off-target effects of **PF-05175157** observed in preclinical models. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with **PF-05175157**.

Issue 1: Unexpected Hematological Findings in Non-Rodent Models

- Question: We observed a decrease in platelet count in our non-human primate (NHP) model after administration of **PF-05175157**, but this was not seen in our rat studies. Is this a known effect?
- Answer: Yes, this is a known species-specific off-target effect of **PF-05175157**. While not observed in rodents or dogs, clinical evaluation in humans and studies in monkeys have demonstrated that **PF-05175157** can cause a dose-dependent and reversible reduction in platelet count. [1][2][3] This effect is attributed to the inhibition of de novo lipogenesis (DNL) in the bone marrow, which is crucial for megakaryocyte maturation and subsequent platelet production in humans and monkeys. [1][3] Rodents and dogs appear to have different requirements for DNL in platelet formation. [1] Quantitative Data: Dose-Response of **PF-05175157** on Platelet Count in Humans (14-Day Study)

Dose	Change from Baseline in Platelets (Median)
Placebo (n=17)	No significant change
30 mg QD (n=9)	Minimal change
100 mg QD (n=9)	Noticeable decrease
200 mg QD (n=9)	Significant decrease
100 mg BID (n=9)	Significant decrease
200 mg BID (n=10)	Most significant decrease

Data adapted from human clinical trial results, as preclinical NHP data is not publicly detailed.

[\[1\]](#)

Issue 2: Variability in In Vivo Efficacy

- Question: We are seeing inconsistent inhibition of de novo lipogenesis (DNL) in our rat models. What factors could be contributing to this?
- Answer: Inconsistent DNL inhibition can be influenced by several factors. Ensure precise oral dosing and consider the timing of tissue collection relative to administration. **PF-05175157** has shown concentration-dependent reductions in malonyl-CoA in both skeletal muscle and liver in rats, with peak effects observed around 1 hour after an acute oral dose. [\[4\]](#) [\[5\]](#) Bioavailability can also be a factor; in rats, oral bioavailability was reported to be 40% at a 3 mg/kg dose, but reached 106% at a 50 mg/kg dose, suggesting that clearance mechanisms may become saturated at higher doses. [\[4\]](#) Quantitative Data: In Vivo Effects of **PF-05175157** in Rats

Parameter	Tissue/Model	Value
Malonyl-CoA Reduction (Nadir)	Quadriceps	76%
Liver	89%	
EC50 for Malonyl-CoA Inhibition	Quadriceps	870 nM (unbound plasma conc.) [5]
Liver	540 nM (unbound plasma conc.) [5]	
Oral Bioavailability	Sprague Dawley Rats	40% (at 3 mg/kg) [4][5]
106% (at 50 mg/kg) [4]		
Oral Bioavailability	Dogs	54% (at 3 mg/kg) [4][5]

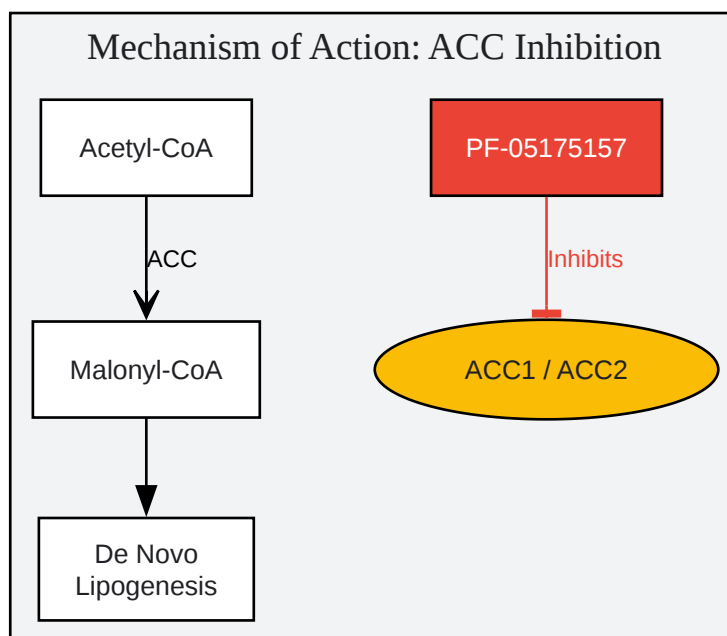
Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **PF-05175157**?

A1: **PF-05175157** is a potent, broad-spectrum inhibitor of acetyl-CoA carboxylase (ACC), targeting both ACC1 and ACC2 isoforms in humans and rats. [6][5] ACC is the rate-limiting enzyme in de novo lipogenesis, catalyzing the conversion of acetyl-CoA to malonyl-CoA. [7] By inhibiting ACC, **PF-05175157** blocks the synthesis of new fatty acids. [8][7] Quantitative Data: In Vitro Potency (IC50) of **PF-05175157** [6][4][5]

Target	Species	IC50 (nM)
ACC1	Human	27.0
ACC2	Human	33.0
ACC1	Rat	23.5

| ACC2 | Rat | 50.4 |



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Caption: **PF-05175157** inhibits ACC1/ACC2, blocking malonyl-CoA production.

Q2: Are there any observed effects of **PF-05175157** on viral replication?

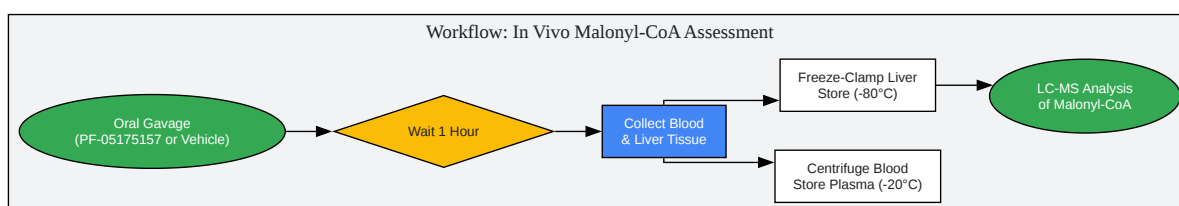
A2: Yes, one study investigated the effect of **PF-05175157** on flaviviruses. Treatment with **PF-05175157** was shown to inhibit the multiplication of West Nile virus (WNV), dengue virus, and Zika virus in cultured cells. In a WNV-infected mouse model, **PF-05175157** administration led to a reduction of the viral load in both serum and kidneys. [7] Q3: What is the recommended protocol for assessing malonyl-CoA levels in rat liver following **PF-05175157** administration?

A3: The following is a generalized protocol based on published preclinical studies. [4][5]

Experimental Protocol: Assessment of Hepatic Malonyl-CoA Inhibition in Rats

- Animal Model: Male Sprague Dawley rats. [4]2. Dosing: Administer **PF-05175157** via oral gavage. Doses can range from 0.25 mg/kg to 100 mg/kg to establish a dose-response curve. [4]A vehicle control (e.g., DMSO) should be used.
- Time Point: Tissues should be collected 1 hour post-administration, which is when nadir malonyl-CoA levels have been observed. [4][5]4. Sample Collection:

- Anesthetize the animal.
- Collect blood via cardiac puncture into K2EDTA tubes for plasma exposure analysis. Centrifuge at 4°C and store plasma at -20°C. [5] * Rapidly remove the liver, freeze-clamp it using clamps pre-chilled in liquid nitrogen, and subsequently store at -80°C until analysis. [5]5. Analysis: Malonyl-CoA levels in the liver tissue can be quantified using appropriate methods such as liquid chromatography-mass spectrometry (LC-MS).

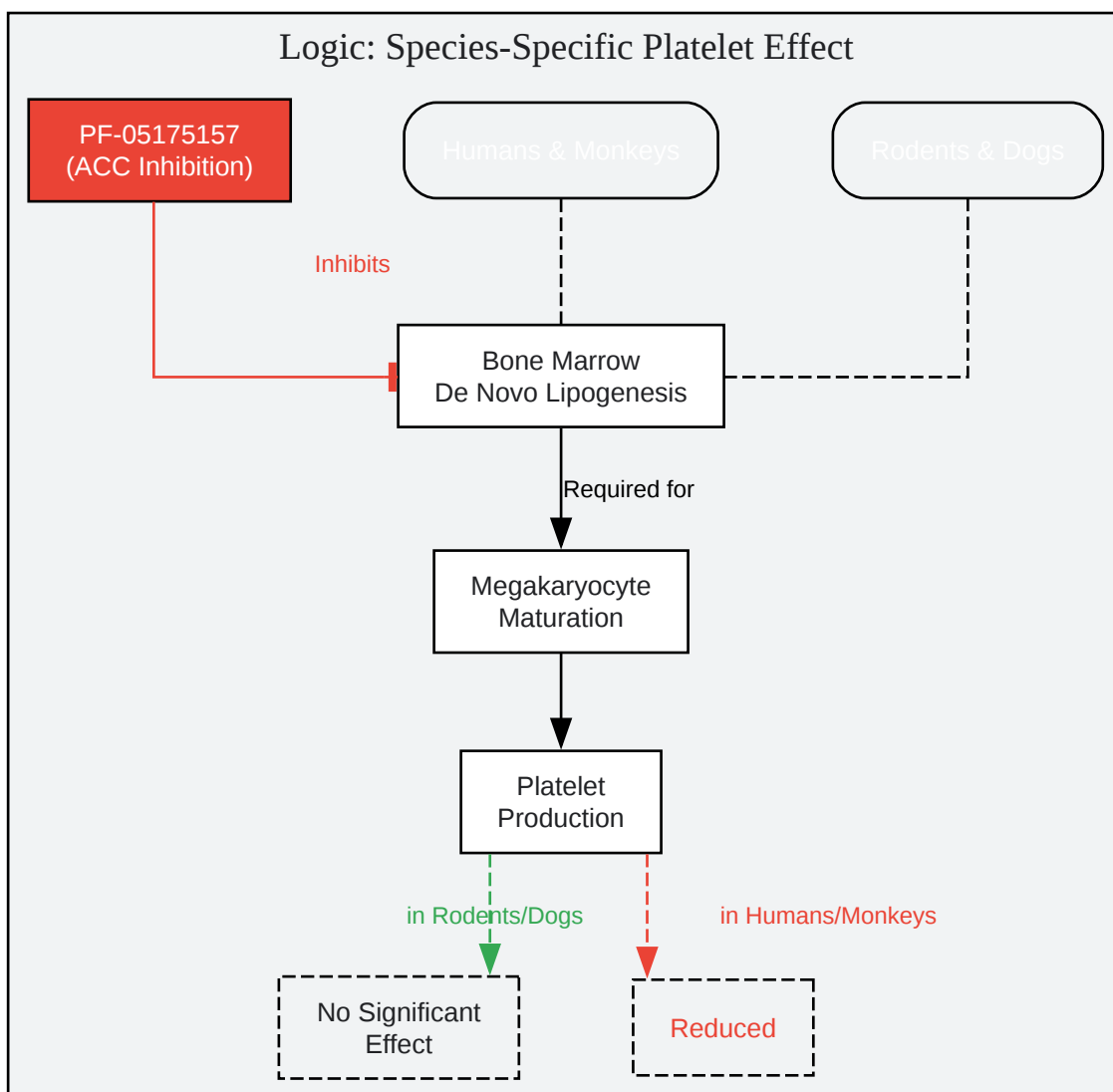


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Caption: Workflow for measuring malonyl-CoA in rats after **PF-05175157** dosing.

Q4: How was the species-specific effect on platelets investigated?

A4: The differential response was uncovered during clinical trials, where a reduction in platelet count was observed in human participants, an effect not predicted by preclinical toxicity studies in rodents. [1][2] Subsequent investigation established that this was due to the inhibition of ACC within the bone marrow, which impairs the maturation of megakaryocytes—the precursors to platelets. [1] This highlights a fundamental difference in the reliance on de novo lipogenesis for platelet production between humans/monkeys and rodents/dogs. [1]



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Caption: Species differences in reliance on DNL for platelet production.

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